N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Serotonin-3 (5-HT3) Receptor Antagonists
Studies have developed compounds structurally related to dibenzo[b,f][1,4]oxazepin derivatives as potent serotonin-3 (5-HT3) receptor antagonists. These compounds have been explored for their potential applications in addressing conditions mediated by 5-HT3 receptors, such as certain types of nausea and psychiatric disorders. The structure-activity relationship (SAR) studies highlight the importance of specific substituents and heteroaromatic rings in enhancing receptor antagonistic activity (Harada et al., 1995).
Antiallergic Activity
Another line of research involves the synthesis and evaluation of dibenz[b,e]oxepin derivatives for antiallergic activity. Compounds in this category have demonstrated potent inhibitory effects on allergic responses, including passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction. Key structural elements have been identified that contribute to their antiallergic efficacy, providing a foundation for the development of new antiallergic agents (Ohshima et al., 1992).
Neurotoxic/Neuroprotective Profile
Research into the neurotoxic and neuroprotective effects of carbamazepine and its derivatives, including structures similar to dibenzo[b,f]azepine, has revealed insights into their potential applications in neurology. These studies aim to understand the mechanisms underlying the therapeutic and adverse effects of these compounds in the treatment of neurological conditions, such as epilepsy and bipolar disorder (Ambrósio et al., 2000).
Asymmetric Synthesis
Efforts in asymmetric synthesis have led to the development of methods for the synthesis of optically active dibenzo[b,f][1,4]oxazepine derivatives. These methodologies highlight the potential of such compounds in the creation of enantioselective catalysts and the synthesis of chiral pharmaceuticals, showcasing the versatility of the dibenzo[b,f][1,4]oxazepine scaffold in organic synthesis (Ren et al., 2014).
Propriétés
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-15(2)30-19-9-6-17(7-10-19)24(28)26-18-8-12-22-20(14-18)25(29)27(4)21-13-16(3)5-11-23(21)31-22/h5-15H,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFIEBQCSVKIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(C)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.